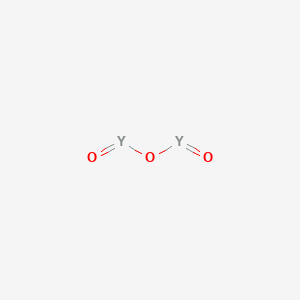
Acetic acid, praseodymium (+3) salt, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Praseodymium (III) acetate hydrate can be synthesized through the reaction of acetic acid with praseodymium (III) oxide, praseodymium (III) carbonate, or praseodymium (III) hydroxide . The general reaction involves dissolving praseodymium (III) oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of praseodymium (III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium sources and acetic acid under controlled conditions to achieve high yields and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Praseodymium (III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium (IV) compounds under specific conditions.
Reduction: It can be reduced to praseodymium (II) compounds using strong reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include praseodymium (IV) oxides, praseodymium (II) salts, and various praseodymium coordination complexes depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
Praseodymium (III) acetate hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and coordination complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mecanismo De Acción
The mechanism of action of praseodymium (III) acetate hydrate involves its interaction with various molecular targets and pathways. In coordination chemistry, it acts as a Lewis acid, forming complexes with ligands through coordination bonds. The praseodymium ion can also participate in redox reactions, altering its oxidation state and facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Neodymium (III) acetate: Similar in structure and properties, but with neodymium instead of praseodymium.
Samarium (III) acetate: Another lanthanide acetate with comparable chemical behavior.
Europium (III) acetate: Exhibits similar coordination chemistry and applications.
Uniqueness
Praseodymium (III) acetate hydrate is unique due to its specific electronic configuration and resulting chemical properties. It exhibits distinct optical and magnetic properties compared to other lanthanide acetates, making it valuable in specialized applications such as advanced materials and catalysis .
Propiedades
IUPAC Name |
praseodymium(3+);triacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSYTIFEMEAJL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B7801298.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)


![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)
